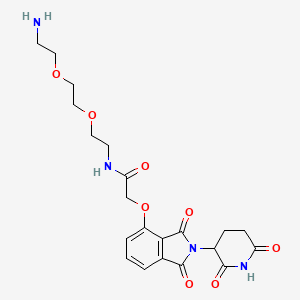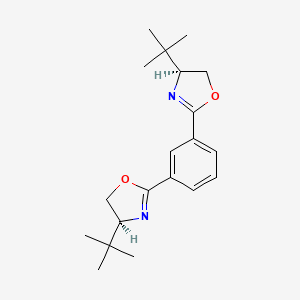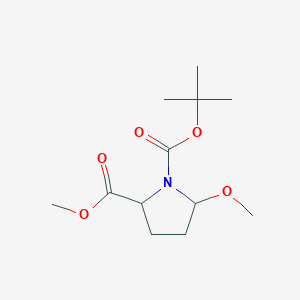
(2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate
Overview
Description
(2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate is a chemical compound with various scientific research applications. It is a pyrrolidine derivative that has gained significant interest in recent years due to its potential as a therapeutic agent.
Scientific Research Applications
Chiral Auxiliary Applications
(2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate is utilized as a chiral auxiliary in various synthetic applications. For instance, enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, were synthesized from L-alanine and used as an auxiliary in dipeptide synthesis (Studer, Hintermann, & Seebach, 1995). This demonstrates the compound's role in creating structurally complex molecules with potential biological relevance.
Synthons for Medicinal Chemistry
Compounds similar to (2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate serve as useful synthons in medicinal chemistry. For example, N-protected 4-fluoropyrrolidine derivatives, synthesized through a process involving similar compounds, are instrumental in creating dipeptidyl peptidase IV inhibitors, highlighting the compound's significance in drug development (Singh & Umemoto, 2011).
Antimicrobial Activity
Research into pyrrolidine derivatives has uncovered their antimicrobial properties. A study involving the microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, starting from a compound structurally related to (2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate, identified these derivatives as having potent antimicrobial effects (Sreekanth & Jha, 2020).
Intermediate in Synthesis of Biotin
Another application of related compounds is as intermediates in the synthesis of biologically significant molecules like Biotin. Tert-butyl derivatives synthesized from L-cystine are key intermediates in producing Biotin, a water-soluble vitamin involved in themetabolic cycle, especially in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Synthesis of Biologically Active Compounds
Compounds structurally similar to (2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate are also used in synthesizing biologically active compounds. For example, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in the synthesis of omisertinib (AZD9291), demonstrating the role of such compounds in developing new pharmaceutical agents (Zhao et al., 2017).
Role in Stereoselective Synthesis
The compound and its derivatives play a crucial role in the stereoselective synthesis of various organic compounds. For instance, the vinylfluoro group, similar to groups in (2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate, is used as an acetonyl cation equivalent in the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives (Purkayastha et al., 2010).
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-methoxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-8(10(14)17-5)6-7-9(13)16-4/h8-9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYPVPVUVYIWBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-1-Boc-5-methoxypyrrolidine-2-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

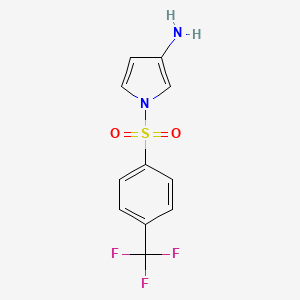
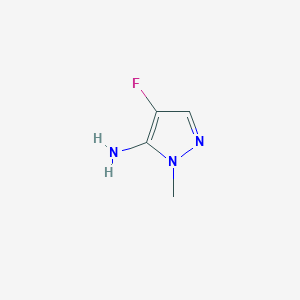

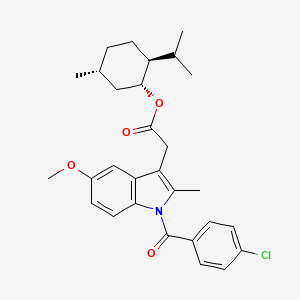

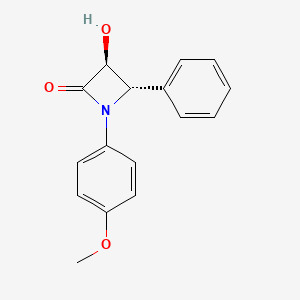

![6-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3324723.png)
![6,6-Dimethylthieno[2,3-c]furan-4(6H)-one](/img/structure/B3324728.png)
![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride](/img/structure/B3324743.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B3324744.png)
